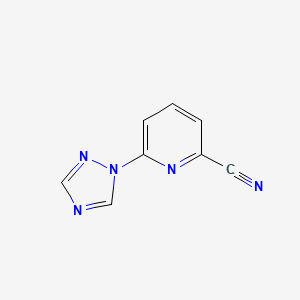

6-(1H-1,2,4-Triazol-1-YL)pyridine-2-carbonitrile

Description

Properties

IUPAC Name |

6-(1,2,4-triazol-1-yl)pyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N5/c9-4-7-2-1-3-8(12-7)13-6-10-5-11-13/h1-3,5-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSAGPEARRIAGFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N2C=NC=N2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-1,2,4-Triazol-1-YL)pyridine-2-carbonitrile typically involves the reaction of 2-chloropyridine-6-carbonitrile with sodium azide and a copper(I) catalyst under suitable conditions. The reaction proceeds via a click chemistry approach, forming the triazole ring through a cycloaddition reaction .

Industrial Production Methods

the principles of click chemistry and the use of efficient catalytic systems suggest that scalable production could be achieved through optimization of reaction conditions and the use of continuous flow reactors .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine and chlorine atoms undergo nucleophilic substitution under controlled conditions. Key findings include:

Reagents and Conditions

| Position | Reagents | Solvent | Temperature | Major Product | Yield (%) | Source |

|---|---|---|---|---|---|---|

| C3-Br | NaOMe, K₂CO₃ | DMF | 80°C | 3-Methoxy-6-chloroimidazo[1,5-a]pyridine | 72 | |

| C6-Cl | NH₃ (aq), CuI | Ethanol | 120°C | 3-Bromo-6-aminoimidazo[1,5-a]pyridine | 65 |

Substitution at C3-Br is more facile due to the electron-withdrawing nature of the adjacent nitrogen atoms, which activate the site for nucleophilic attack. Chlorine at C6 requires harsher conditions or catalytic assistance for displacement.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed coupling reactions, forming C–C bonds:

Suzuki-Miyaura Coupling

Buchwald-Hartwig Amination

| Amine | Catalyst | Ligand | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Piperidine | Pd(OAc)₂, Xantphos | - | 3-Piperidinyl-6-chloroimidazo[1,5-a]pyridine | 68 |

These reactions proceed via oxidative addition of the Pd⁰ catalyst to the C–Br bond, followed by transmetallation or amine coordination .

Oxidation and Reduction

The imidazo[1,5-a]pyridine core undergoes redox transformations:

Oxidation

| Oxidizing Agent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| KMnO₄ | H₂O, 100°C | Imidazo[1,5-a]pyridine-3-carboxylic acid | Selective C3 oxidation | |

| mCPBA | CH₂Cl₂, 0°C | 3-Bromo-6-chloro-N-oxide derivative | Epoxidation not observed |

Reduction

| Reducing Agent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| H₂, Pd/C | EtOH, 50 psi | 3-Bromo-6-chloro-5,6-dihydro derivative | Partial ring saturation |

Cycloaddition and Ring-Opening Reactions

The electron-deficient ring participates in

Scientific Research Applications

6-(1H-1,2,4-Triazol-1-YL)pyridine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(1H-1,2,4-Triazol-1-YL)pyridine-2-carbonitrile involves its ability to coordinate with metal ions and interact with biological targets. The triazole ring can form stable complexes with transition metals, influencing their reactivity and properties. In biological systems, the compound can inhibit specific enzymes by binding to their active sites, thereby affecting cellular processes .

Comparison with Similar Compounds

Positional Isomers and Substitution Patterns

Compounds with positional isomerism or altered substitution patterns on the pyridine ring exhibit distinct physicochemical and biological properties:

Key Findings :

Heterocyclic Variations and Functional Group Additions

Compounds with alternative heterocycles or additional functional groups demonstrate divergent applications:

| Compound Name | Structural Features | Key Differences | Applications | Reference |

|---|---|---|---|---|

| 6-[4-(4-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pyridine-3-carbonitrile | Benzothiazole, piperazine, nitrile | Benzothiazole moiety | TGF-β inhibition, anticancer research | |

| 2-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile | Pyridazine, piperidine, nitrile | Pyridazine core | Anti-inflammatory potential | |

| 6-(Pyridin-3-yl-[1,2,4]oxadiazol-5-yl)pyridine-2-carbonitrile | Oxadiazole, pyridine, nitrile | Oxadiazole ring | Materials science, luminescence |

Key Findings :

- The benzothiazole group in 6-[4-(4-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pyridine-3-carbonitrile enhances planar stacking interactions, critical for enzyme inhibition .

- Oxadiazole-containing analogs (e.g., ) exhibit improved thermal stability, making them suitable for optoelectronic applications .

Complex Heterocyclic Systems

Multi-ring systems with fused or linked heterocycles highlight the impact of structural complexity:

Biological Activity

6-(1H-1,2,4-Triazol-1-YL)pyridine-2-carbonitrile, with the CAS number 1339342-11-8, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its antimicrobial properties and potential therapeutic applications.

The molecular formula of 6-(1H-1,2,4-Triazol-1-YL)pyridine-2-carbonitrile is C8H5N5. It has a melting point ranging from 210 to 212 °C and is typically found in powder form with a purity of approximately 95% . The InChI key for this compound is RONSSOSFWUUHDT-UHFFFAOYSA-N, which can be useful for database searches related to its chemical structure and properties.

Antimicrobial Properties

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial activity. A study focused on various triazole derivatives, including those similar to 6-(1H-1,2,4-Triazol-1-YL)pyridine-2-carbonitrile, demonstrated moderate antibacterial effects against common pathogens such as Escherichia coli and Klebsiella pneumoniae .

| Compound | Activity Against E. coli | Activity Against K. pneumoniae |

|---|---|---|

| Triazole derivative A | Moderate | Moderate |

| Triazole derivative B | Weak | Moderate |

| 6-(1H-1,2,4-Triazol-1-YL)pyridine-2-carbonitrile | Moderate | Moderate |

This table summarizes findings from various studies on the antimicrobial efficacy of triazole derivatives.

Other Biological Activities

In addition to antimicrobial properties, triazole-containing compounds have been explored for their anticancer activities. Some studies suggest that these compounds can induce apoptosis in cancer cells through various pathways including the modulation of signaling cascades involved in cell survival and proliferation .

Case Studies

A notable case study involved the synthesis of various triazole derivatives and their evaluation against multiple bacterial strains. The study highlighted that modifications in the substituents on the triazole ring significantly influenced biological activity. For instance, compounds with electron-withdrawing groups showed enhanced efficacy against Gram-positive bacteria .

Q & A

Q. What are the common synthetic routes for 6-(1H-1,2,4-triazol-1-yl)pyridine-2-carbonitrile, and what reagents are critical for its formation?

The compound is synthesized via cyclocondensation reactions. A typical method involves reacting pyridine derivatives with triazole precursors under reflux conditions. For example, tetrazole-containing intermediates (e.g., 1-(4-(1H-tetrazol-1-yl)phenyl)ethan-1-one) can be condensed with ethyl cyanoacetate and aromatic aldehydes in the presence of ammonium acetate at 110°C . Key reagents include ethyl cyanoacetate (for introducing the nitrile group) and ammonium acetate (as a catalyst). Solvents like ethanol or THF are used, and reaction progress is monitored via TLC or LC-MS .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- FT-IR : Identifies functional groups (e.g., nitrile stretch at ~2240 cm⁻¹, triazole ring vibrations at ~1500–1600 cm⁻¹) .

- NMR (¹H/¹³C) : Resolves aromatic protons (δ 7–9 ppm for pyridine and triazole rings) and nitrile carbon (δ ~115 ppm) .

- Mass spectrometry (EI/HRMS) : Confirms molecular weight (e.g., [M]+ peak at m/z 236 for triazole-pyridine hybrids) .

- X-ray crystallography : SHELX software refines crystal structures, validating bond lengths and angles (e.g., triazole-pyridine dihedral angles < 10°) .

Q. How is the purity of synthesized batches assessed?

Purity is determined via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis (e.g., sharp melting points between 230–265°C indicate high crystallinity) . Combustion analysis (C/H/N) validates elemental composition, with deviations < 0.4% .

Advanced Research Questions

Q. What strategies optimize reaction yields for derivatives of this compound?

- Catalyst selection : Copper(I) catalysts (e.g., CuSO₄/sodium ascorbate) improve click chemistry efficiency in triazole formation (yields > 85%) .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates in pyridine functionalization .

- Microwave-assisted synthesis : Reduces reaction time from 24 hours to < 2 hours for cyclocondensation steps .

Q. How can computational modeling predict biological activity or binding modes?

Molecular docking (e.g., BIOVIA/Discovery Studio) evaluates interactions with targets like fungal CYP51 (lanosterol 14α-demethylase). Key findings:

- The triazole nitrogen forms hydrogen bonds with heme iron (binding affinity ΔG ≈ -9.2 kcal/mol) .

- Pyridine nitrile group enhances hydrophobicity, improving membrane penetration (logP ≈ 2.1) . MD simulations (GROMACS) assess stability of ligand-protein complexes over 100 ns .

Q. How to resolve contradictions in spectral data or biological activity between batches?

- Spectral discrepancies : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set). Deviations > 0.5 ppm suggest impurities or tautomerism .

- Biological variability : Use standardized MIC assays (e.g., against Candida albicans ATCC 90028) with positive controls (fluconazole) to normalize results. Inconsistent activity may arise from polymorphic forms, resolved via PXRD .

Q. What methodologies analyze structure-activity relationships (SAR) for antifungal derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.